CYP1A2 Inhibition Potency Comparison
N-(2,2-dimethoxyethyl)-4-fluoroaniline inhibits human CYP1A2 with a Ki of 390 nM [1]. In contrast, the 4‑chloro analog (4‑chloro‑N‑(2,2‑dimethoxyethyl)aniline) shows substantially weaker CYP inhibition, with an IC50 of 3.3 μM against CYP2D6 [2]. Although the CYP isoforms differ, the available evidence indicates that para‑fluorination yields low‑micromolar to sub‑micromolar CYP inhibition whereas para‑chlorination shifts inhibition to the micromolar range. No CYP inhibition data were found for the unsubstituted N‑(2,2‑dimethoxyethyl)aniline, consistent with the absence of the halogen substituent that is critical for CYP binding [3].
| Evidence Dimension | CYP450 enzyme inhibition potency (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 390 nM (CYP1A2) [1] |
| Comparator Or Baseline | 4‑chloro‑N‑(2,2‑dimethoxyethyl)aniline: IC50 = 3,300 nM (CYP2D6) [2]; N-(2,2-dimethoxyethyl)aniline: no CYP inhibition data available [3] |
| Quantified Difference | Target compound shows ~8‑fold lower Ki (more potent) vs. 4‑Cl analog’s IC50, though against different CYP isoforms; unsubstituted analog lacks measurable CYP inhibition |
| Conditions | Human recombinant CYP1A2 (Ki, fluorometric assay); human recombinant CYP2D6 (IC50, fluorescence assay) [1] [2] |
Why This Matters
CYP1A2 is a key drug‑metabolizing enzyme, and the sub‑micromolar Ki of the target compound makes it a more useful tool compound for CYP inhibition profiling than the 4‑chloro or unsubstituted analogs.
- [1] BindingDB. BDBM50113268 (CHEMBL3601440): Ki = 390 nM for human CYP1A2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50113268. View Source
- [2] BindingDB. BDBM50400889 (CHEMBL2204357): IC50 = 3.3 μM for human CYP2D6. https://bdb8.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50400889. View Source
- [3] ChEMBL. N-(2,2-dimethoxyethyl)aniline (CHEMBL1644650): no CYP inhibition data reported. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1644650/. View Source
